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Introduction and Background

Ftaxilide (INN; trade name Histanorm) is a synthetic compound with demonstrated antibacterial properties,

primarily investigated for its potential as an antituberculosis agent. With the chemical name 2-[(2,6-

dimethylphenyl)carbamoyl]benzoic acid (CAS Registry Number: 19368-18-4), Ftaxilide represents a

promising candidate in antimicrobial research, particularly in addressing the growing challenge of drug-

resistant pathogens. The compound has been characterized as having antibacterial property and has been

used as an antiseptic, suggesting potential applications in both therapeutic and preventive contexts. [1] [2]

The mechanism of action of Ftaxilide, while not fully elucidated, appears to involve disruption of bacterial

cellular processes, potentially through interaction with essential bacterial enzymes or cellular structures. As

antimicrobial resistance continues to escalate globally, with the spread of drug-resistant pathogens posing a

serious threat to successful treatment of microbial diseases, the investigation of novel antibacterial agents

like Ftaxilide has taken on increased importance. Research into compounds with antibacterial properties

typically focuses on their efficacy against both gram-positive and gram-negative bacteria, minimum

inhibitory concentrations, and potential cytotoxic effects on host cells. [3]
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Physicochemical Properties and Formulation

Structural Characteristics

Ftaxilide possesses specific molecular properties that influence its bioavailability, solubility, and

interaction with biological systems. The compound has a molecular formula of C₁₆H₁₅NO₃ and a molecular

weight of 269.30 g/mol. Its structure features both carboxylic acid and amide functional groups, contributing

to its potential for hydrogen bonding and interaction with biological targets. The lipophilicity of Ftaxilide,

as indicated by its LogP value of approximately 3.33, suggests moderate hydrophobicity, which can

influence membrane permeability and cellular uptake. [2] [4]

Table 1: Physicochemical Properties of Ftaxilide

Property Value Relevance

Molecular Weight 269.30

g/mol

Determines diffusion rates and membrane permeability

Molecular Formula C₁₆H₁₅NO₃ Elemental composition and potential for molecular

interactions

LogP 3.33 Indicates moderate lipophilicity, favoring membrane

penetration

Hydrogen Bond Donors 2 Potential for specific interactions with biological targets

Hydrogen Bond
Acceptors

3 Influences solubility and protein binding

PSA (Polar Surface Area) 66.4 Å² Affects transport properties and bioavailability

Boiling Point 375.3°C Important for storage and processing conditions

Solubility and Storage
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The solubility profile of Ftaxilide is a critical consideration for in vitro assay design. Ftaxilide is sparingly

soluble in aqueous solutions but demonstrates good solubility in DMSO (≥40 mg/mL or ~148.53 mM),

making it suitable for preparing stock solutions for biological testing. For in vitro assays, recommended

storage conditions for powder formulations are at -20°C for long-term stability (3 years) or 4°C for shorter

periods (2 years). Stock solutions in DMSO maintain stability for up to 6 months at -80°C or 1 month at

-20°C. It is crucial to protect the compound from excessive light and moisture to preserve its chemical

integrity. [4]

Table 2: Formulation Considerations for Ftaxilide

Aspect Recommended Approach Notes

Stock Solution Prepare in DMSO at 10-100 mM Ensures solubility and allows for
accurate dilution

Working Solutions Dilute in assay buffer or culture medium Final DMSO concentration should
not exceed 1%

Aqueous
Formulation

Use co-solvents (e.g., Tween 80, PEG) Enhances solubility in aqueous
systems

In Vivo
Formulations

0.5% CMC Na suspension or 10%
DMSO:90% corn oil

For potential animal studies

Storage
Conditions

-20°C (powder), -80°C (DMSO stocks) Prevents degradation and maintains
potency

Antibacterial Activity Profile

Spectrum of Activity

Research indicates that Ftaxilide exhibits a novel antituberculosis activity, suggesting specific efficacy

against Mycobacterium tuberculosis. While comprehensive spectrum data against a broad range of bacterial

species is limited in the available literature, the compound's described mechanism and structural
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characteristics suggest potential activity against both gram-positive and gram-negative organisms. For

reference, similar antibacterial compounds typically show varying efficacy across bacterial types, with

common patterns of susceptibility variation observed in antibacterial screening. [2] [4]

In general antibacterial research, it has been observed that different bacterial species exhibit varying

sensitivity to antibacterial agents. For instance, in studies of essential oils with antibacterial properties,

Bacillus subtilis has been identified as often being highly susceptible, while Klebsiella pneumoniae

frequently demonstrates lower sensitivity. This pattern may provide context for understanding potential

susceptibility trends that could be observed with Ftaxilide, though compound-specific testing is essential. [3]

Efficacy and Potency

The antibacterial efficacy of Ftaxilide has been demonstrated in preliminary studies, though

comprehensive minimum inhibitory concentration (MIC) data against a broad spectrum of bacteria requires

further investigation. Available information classifies Ftaxilide as a novel antituberculosis agent, indicating

specific potency against mycobacterial species. The compound's previously described use as an antiseptic

further supports its antibacterial properties at appropriate concentrations. [2] [4]

Table 3: Antibacterial Activity Profile of Ftaxilide

Bacterial Category Reported Activity Potential Applications

Mycobacterium
tuberculosis

Novel antituberculosis
agent

Treatment of tuberculosis, including drug-
resistant strains

General Bacterial
Spectrum

Antibacterial property,
antiseptic

Broad-spectrum antimicrobial applications

Gram-positive Bacteria Expected activity based on
profile

Skin infections, soft tissue infections

Gram-negative Bacteria Expected activity based on
profile

Urinary tract infections, gastrointestinal
infections
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Experimental Protocols

Preparation of Ftaxilide Solutions

Principle: Proper preparation of Ftaxilide solutions is critical for obtaining reliable and reproducible results

in antibacterial assays. The protocol below ensures consistent stock and working solutions while maintaining

compound stability.

Materials:

Ftaxilide powder (purity ≥98%)
Anhydrous DMSO (cell culture grade)

Sterile water or appropriate buffer
Tween 80 (for aqueous formulations)

Sterile glass vials or microcentrifuge tubes

Procedure:

Primary Stock Solution (100 mM):

Accurately weigh 26.93 mg Ftaxilide powder.

Transfer to a sterile 1 mL glass vial.
Add 1.0 mL anhydrous DMSO to achieve 100 mM concentration.

Vortex for 2-3 minutes until completely dissolved.
Aliquot into smaller volumes (50-100 μL) to avoid freeze-thaw cycles.

Store at -80°C for long-term use (6 months stability).

Intermediate Stock Solution (10 mM):

Dilute 10 μL of 100 mM primary stock in 90 μL DMSO.

Vortex to ensure complete mixing.
Use immediately or store at -20°C for up to 1 month.

Working Solutions for Assays:

Prepare dilutions in culture medium or assay buffer immediately before use.

Maintain final DMSO concentration below 1% (v/v) to avoid cellular toxicity.
For aqueous compatibility, use formulation with 10% DMSO, 5% Tween 80, and 85% saline. [4]
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Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a standardized technique for determining the minimum

inhibitory concentration (MIC) of antibacterial agents. This method provides quantitative data on the

lowest concentration of Ftaxilide that inhibits visible bacterial growth.

Materials:

Sterile 96-well round-bottom microplates
Mueller-Hinton broth (for standard bacteria) or Middlebrook 7H9 for mycobacteria

Logarithmic-phase bacterial culture (adjusted to 1×10⁶ CFU/mL)
Sterile multichannel pipettes and reservoirs

Microplate shaker/incubator

Procedure:

Preparation of Dilution Series:

Add 100 μL of broth to all wells of the microplate.

Add 100 μL of Ftaxilide working solution (prepared at 2× the highest test concentration) to the
first well.

Perform serial two-fold dilutions across the plate using a multichannel pipette.
Include growth control (medium + bacteria) and sterility control (medium only).

Inoculation and Incubation:

Add 100 μL of bacterial suspension (final concentration 5×10⁵ CFU/mL) to all test wells.

Seal plates with sterile adhesive covers to prevent evaporation.
Incubate at appropriate conditions (37°C for 18-24 hours for most bacteria; extended for

mycobacteria).

Reading and Interpretation:

Examine wells for visible turbidity indicating bacterial growth.

The MIC is the lowest concentration of Ftaxilide that completely inhibits visible growth.
Confirm results by adding resazurin indicator (0.015% w/v) and incubating for 2-4 hours.

A color change from blue to pink indicates metabolic activity and thus bacterial growth. [3]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 14 Tech Support

https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://bmccomplementmedtherapies.biomedcentral.com/articles/10.1186/1472-6882-6-39
https://www.smolecule.com/products/s003711?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Prepare Dilute
Stock Solutions

Inoculate

Dilution Series

Incubate
Bacterial Inoculum

Analyze

Growth Assessment

Click to download full resolution via product page

Figure 1: MIC Determination Workflow - This diagram illustrates the sequential steps for determining the

minimum inhibitory concentration of Ftaxilide using the broth microdilution method.

Agar Disc Diffusion Assay

Principle: The disc diffusion method provides a qualitative assessment of antibacterial activity and is

particularly useful for initial screening. This method measures the zone of inhibition around a disc

impregnated with Ftaxilide, indicating bacterial susceptibility.

Materials:

Mueller-Hinton agar plates (standardized depth of 4 mm)
Sterile blank paper discs (6 mm diameter)

Bacterial suspension standardized to 0.5 McFarland turbidity standard (~1×10⁸ CFU/mL)
Sterile forceps

Incubator set to appropriate temperature

Procedure:

Preparation of Test Plates:

Inoculate agar plates uniformly with test bacteria using a sterile swab.
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Allow surface to dry for 5-15 minutes before applying discs.

Application of Discs:

Impregnate sterile discs with 50 μL of Ftaxilide solution at desired concentrations.
Include positive control (known antibiotic) and negative control (DMSO only).

Apply discs to inoculated agar surface and gently press to ensure contact.

Incubation and Measurement:

Invert plates and incubate at 37°C for 18-24 hours.

Measure zones of inhibition in millimeters using calipers.
Interpret results according to CLSI guidelines where available.

Record mean values from triplicate experiments. [3]

Time-Kill Kinetics Assay

Principle: Time-kill studies evaluate the bactericidal activity of Ftaxilide over time, providing information

on the rate and extent of bacterial killing. This method helps determine whether the compound is

bacteriostatic or bactericidal.

Materials:

Logarithmic-phase bacterial culture

Sterile centrifuge tubes
Colony counting equipment (spreaders, agar plates)

shaking water bath or incubator

Procedure:

Setup of Time Points:

Expose standardized bacterial suspension (~1×10⁶ CFU/mL) to Ftaxilide at multiples of MIC
(e.g., 0.5×, 1×, 2×, 4× MIC).

Include growth control without Ftaxilide.
Incubate under appropriate conditions with shaking if necessary.

Sampling and Enumeration:

Remove aliquots at predetermined time intervals (0, 2, 4, 6, 8, 12, 24 hours).
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Perform serial 10-fold dilutions in sterile saline or broth.

Plate appropriate dilutions onto agar media for colony counting.
Incubate plates for 18-48 hours before counting colonies.

Data Analysis:

Calculate CFU/mL for each time point.
Plot log₁₀ CFU/mL versus time to generate kill curves.

A ≥3-log₁₀ reduction in CFU/mL compared to initial inoculum indicates bactericidal activity. [3]

Cytotoxicity Assessment

Cell Viability Assays

Principle: Assessing cytotoxicity is essential for evaluating the potential therapeutic utility of Ftaxilide.

Cell viability assays measure the detrimental effects of the compound on mammalian cells, providing

preliminary safety data.

Materials:

Mammalian cell lines (e.g., HEK293, HepG2, Vero)
Cell culture medium and supplements

96-well tissue culture plates
Cytotoxicity assay kit (MTT, MTS, XTT, or resazurin)

Microplate reader

Procedure:

Cell Culture and Treatment:

Seed cells in 96-well plates at optimal density (typically 5-10×10³ cells/well).

Incubate for 24 hours to allow cell attachment.
Treat with Ftaxilide at concentrations spanning the anticipated antibacterial range.

Include vehicle control (DMSO at same concentration as test wells) and positive control for
cytotoxicity.

Viability Assessment:
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Incubate for 24-72 hours depending on cell doubling time.

Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours.
Dissolve formazan crystals with DMSO or specified solvent.

Measure absorbance at 570 nm with reference wavelength at 630 nm.

Data Calculation:

Calculate percentage viability compared to vehicle-treated control.

Determine IC₅₀ values using nonlinear regression analysis.
Compare cytotoxic concentrations with antibacterial MIC values to establish therapeutic index.

[5]
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Figure 2: Cytotoxicity Assessment Workflow - This diagram illustrates the key steps in evaluating the

cytotoxic effects of Ftaxilide on mammalian cells, an essential component of safety profiling.

Hemocompatibility Testing

Principle: For potential systemic administration, evaluating hemolytic activity is crucial to assess

Ftaxilide's compatibility with blood components.

Materials:

Fresh whole blood (human or appropriate animal model)

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 14 Tech Support

https://www.intechopen.com/chapters/57717
https://www.smolecule.com/products/s003711?utm_src=pdf-body-img
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.smolecule.com/products/s003711?utm_src=pdf-body
https://www.smolecule.com/products/s003711?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Phosphate buffered saline (PBS)

Centrifuge tubes
Spectrophotometer

Procedure:

Sample Preparation:

Dilute fresh whole blood in PBS to achieve approximately 5% hematocrit.
Add Ftaxilide at various concentrations to blood suspension.

Include positive control (Triton X-100 for complete hemolysis) and negative control (PBS only).

Incubation and Analysis:

Incubate at 37°C for 1 hour with gentle mixing.

Centrifuge at 1000×g for 10 minutes.
Measure hemoglobin release in supernatant at 540 nm.

Calculate percentage hemolysis compared to positive control.

Interpretation:

Hemolysis below 5% is generally considered acceptable for intravenous formulations.

Higher hemolysis may indicate incompatibility with blood components. [5]

Safety and Handling

Toxicity Profile: Preclinical toxicology data for Ftaxilide indicates an LD₅₀ of 4500 mg/kg orally in mice,

with reported effects including analgesia and impacts on inflammatory mediation. This suggests a

relatively favorable acute toxicity profile, though comprehensive toxicological assessment is necessary for

full characterization. [2]

Handling Precautions:

Use appropriate personal protective equipment including lab coat, gloves, and safety glasses.
Handle powders in a fume hood to avoid inhalation.

Follow standard laboratory procedures for chemical handling and disposal.
All TargetMol products are for research purposes only and cannot be used for human consumption.

[1]
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Regulatory Status: Ftaxilide is currently approved for research use only and not for human therapeutic

application. Researchers should comply with institutional biosafety guidelines and obtain appropriate

approvals for laboratory work involving antibacterial compounds.

Data Analysis and Interpretation

Quality Control Measures

Control Systems: Implement appropriate controls to ensure assay validity and reproducibility:

Positive controls: Use reference antibiotics with known activity against test organisms.

Negative controls: Include vehicle-only treatments to account for solvent effects.
Growth controls: Verify adequate bacterial growth in untreated wells.

Sterility controls: Confirm medium sterility and aseptic technique.

Acceptance Criteria:

Reference antibiotics should yield MIC values within established quality control ranges.

Coefficient of variation for replicate measurements should not exceed 20%.
Zone diameter measurements for reference antibiotics should be within CLSI-specified ranges.

Statistical Analysis

Data Interpretation:

Perform experiments in triplicate with at least two independent replicates.
Express quantitative data as mean ± standard deviation.

Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) for group
comparisons.

Consider concentration-response relationships using nonlinear regression analysis.

Therapeutic Index Calculation:

Calculate selectivity index as ratio of IC₅₀ (mammalian cells) to MIC (bacteria).

Higher values indicate better selectivity for bacterial targets over host cells.
A selectivity index >10 is generally desirable for further development. [5]
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Troubleshooting and Technical Notes

Common Issues and Solutions:

Table 4: Troubleshooting Guide for Ftaxilide Antibacterial Assays

Problem Potential Cause Solution

Poor solubility in aqueous
media

High lipophilicity of
Ftaxilide

Use co-solvents (DMSO ≤1%),
surfactants, or cyclodextrins

Inconsistent MIC results Inoculum density
variation

Standardize bacterial suspension using
turbidity standards

Precipitation in culture
media

Compound aggregation Filter sterilize after dissolution, use fresh
preparations

High background in
cytotoxicity assays

Compound interference
with assay

Include compound-only controls,
alternative detection methods

Large variability in zone
diameters

Non-uniform inoculation Ensure even bacterial lawn, standardized
technique

Technical Notes:

Ftaxilide solutions are light-sensitive; minimize exposure during procedures.
For mycobacterial studies, extend incubation periods to 7-14 days.

Consider protein binding effects by supplementing media with serum albumin.
Evaluate stability in assay conditions by pre-incubating in media before testing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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